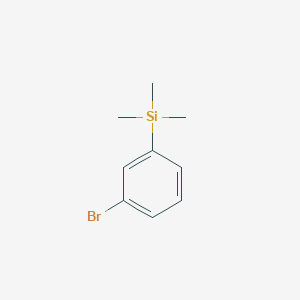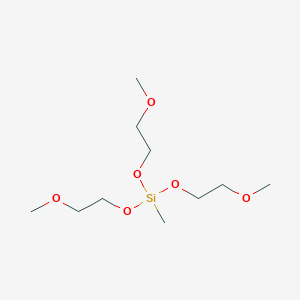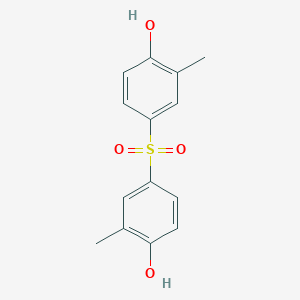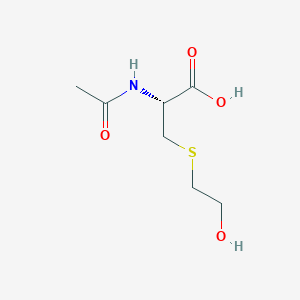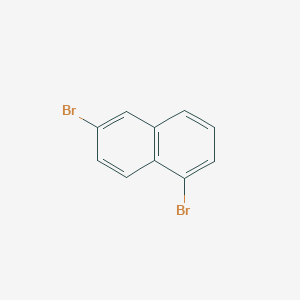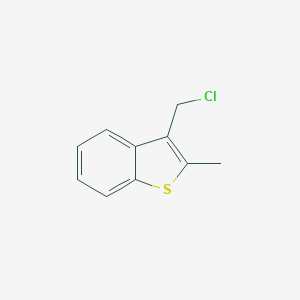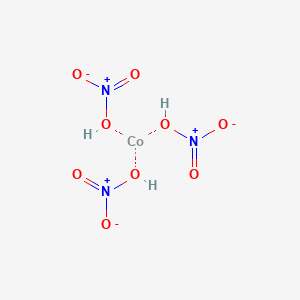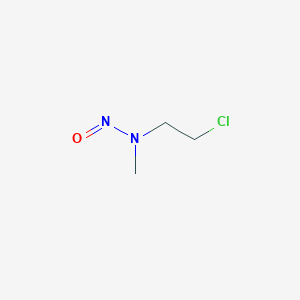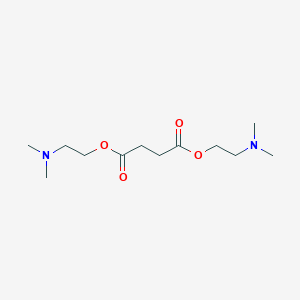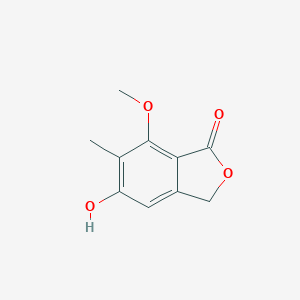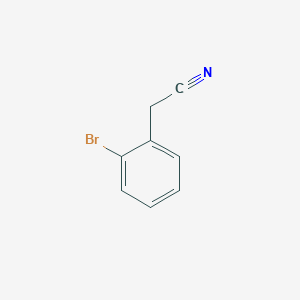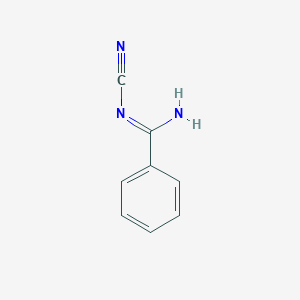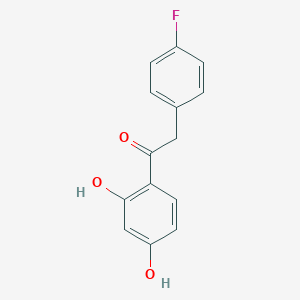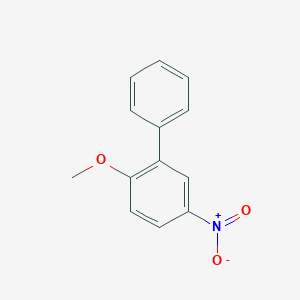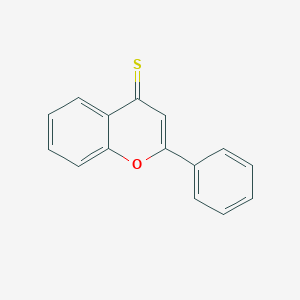
2-Phenyl-1-benzopyran-4(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-benzopyran-4(4H)-thione, also known as coumarin-4-thione, is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological activities. This compound is a derivative of coumarin, a natural product found in many plants and used as a flavoring agent in the food industry. Coumarin-4-thione has been shown to possess a wide range of pharmacological properties, including antitumor, antioxidant, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various cellular signaling pathways. For example, 2-Phenyl-1-benzopyran-4(4H)-thionehione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the development of cancer and other diseases.
Biochemical and physiological effects:
Coumarin-4-thione has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess antioxidant and anti-inflammatory properties. Several studies have suggested that 2-Phenyl-1-benzopyran-4(4H)-thionehione may also have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its wide range of biological activities. This compound has been shown to exhibit potent antitumor, antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its potential toxicity. Several studies have suggested that this compound may be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-1-benzopyran-4(4H)-thionehione. One of the most promising areas of research is in the development of novel anticancer agents based on this compound. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for drug development. Another potential area of research is in the development of new synthetic methods for 2-Phenyl-1-benzopyran-4(4H)-thionehione. Several methods have been reported for the synthesis of this compound, but there is still room for improvement in terms of yield and efficiency. Finally, further studies are needed to fully elucidate the mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione and to investigate its potential therapeutic applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
Coumarin-4-thione can be synthesized by several methods, including the reaction of coumarin with Lawesson's reagent or phosphorus pentasulfide. Another method involves the reaction of coumarin with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Coumarin-4-thione has been extensively studied for its various biological activities. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
Propiedades
Número CAS |
5465-04-3 |
|---|---|
Nombre del producto |
2-Phenyl-1-benzopyran-4(4H)-thione |
Fórmula molecular |
C15H10OS |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
Clave InChI |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Otros números CAS |
5465-04-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



